(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methoxypropyl group, and a quinazolinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Urea Linkage: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone moiety or other functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Dichlorophenyl Ureas: Compounds with dichlorophenyl groups and urea linkages but different additional groups.
Uniqueness
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group and quinazolinone core differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C19H18Cl2N4O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-28-10-4-9-25-17(13-5-2-3-6-16(13)23-19(25)27)24-18(26)22-12-7-8-14(20)15(21)11-12/h2-3,5-8,11H,4,9-10H2,1H3,(H2,22,24,26) |
InChI Key |
BGIGLZRGKVFIPP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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